molecular formula C15H22OS B14588450 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene CAS No. 61187-68-6

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene

Katalognummer: B14588450
CAS-Nummer: 61187-68-6
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: WZLLXWFZJHADMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and an oct-1-ene-1-sulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with oct-1-ene-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: 1-Methyl-4-(oct-1-ene-1-sulfonyl)benzene.

    Reduction: 1-Methyl-4-(oct-1-ene-1-sulfanyl)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or pharmacological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene can be compared with other similar compounds, such as:

    1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an oct-1-ene-1-sulfinyl group.

    1-Methyl-4-(oct-1-ene-1-sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    1-Methyl-4-(oct-1-ene-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Eigenschaften

CAS-Nummer

61187-68-6

Molekularformel

C15H22OS

Molekulargewicht

250.4 g/mol

IUPAC-Name

1-methyl-4-oct-1-enylsulfinylbenzene

InChI

InChI=1S/C15H22OS/c1-3-4-5-6-7-8-13-17(16)15-11-9-14(2)10-12-15/h8-13H,3-7H2,1-2H3

InChI-Schlüssel

WZLLXWFZJHADMW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=CS(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.